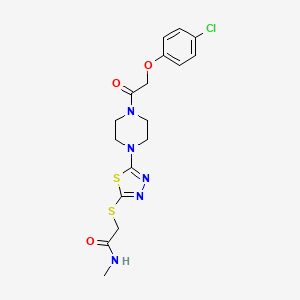

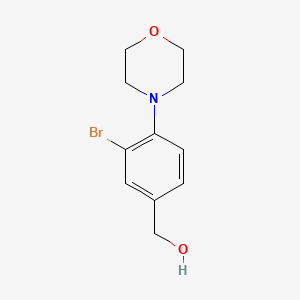

2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a cell-permeable piperazinyl-quinazolinone compound . It exhibits oncogene-selective lethality . The empirical formula is C30H31ClN4O4 .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the empirical formula C30H31ClN4O4 . More detailed structural analysis would require additional data or computational chemistry techniques, which are not available in the retrieved papers.Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 547.04 . It is soluble in DMSO at 50 mg/mL . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. Researchers have investigated its effects against the tobacco mosaic virus (TMV) . Specifically, compounds 7b and 7i demonstrated certain anti-TMV activity. Understanding the mechanisms behind this antiviral action could pave the way for novel antiviral drug development.

Medicinal Chemistry

A. Sulfonamide Derivatives: Sulfonamides, including this compound, have revolutionized medicine due to their antibiotic properties. They exhibit a wide range of biological activities . In particular, the 1,3,4-thiadiazole moiety in this compound contributes to its pharmacological effects. Researchers continue to explore its potential as an antimicrobial agent.

B. Acetylcholinesterase (AChE) Inhibition: Another avenue of interest lies in the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. The compound 3-(2′′′-Chlorobenzylthio)-5-[4′-(chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole, which shares structural features with our compound, has shown promising interactions with AChE active pockets . Investigating similar interactions for our compound could provide insights into potential therapeutic applications.

Agricultural Applications

Sulfonamide derivatives have also been explored for agricultural purposes. While not specific to our compound, related derivatives have demonstrated antifungal and herbicidal properties . Investigating whether our compound exhibits similar effects could be valuable for crop protection and pest management.

Other Bioactivities

Certain 1,3,4-thiadiazoles have displayed diverse bioactivities, including anticonvulsant, antifungal, and antibacterial properties . Our compound’s unique structure warrants further investigation to uncover additional bioactive properties.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Erastin2 , is the system xc- (SLC7A11/xCT + SLC3A2/4F2hc) . This system plays a crucial role in maintaining the balance of redox in cells by controlling the exchange of glutamate and cystine across the cell membrane .

Mode of Action

Erastin2 interacts with its target by inhibiting the system xc- . This inhibition disrupts the balance of redox in cells, leading to an increase in intracellular reactive oxygen species (ROS) and a decrease in the cellular antioxidant glutathione . This imbalance triggers a unique form of non-apoptotic cell death known as ferroptosis .

Biochemical Pathways

The inhibition of system xc- by Erastin2 affects the glutathione biosynthesis pathway . Glutathione, a key antioxidant in cells, is synthesized from cysteine, which is imported into cells via system xc- . By inhibiting this system, Erastin2 reduces the availability of cysteine, thereby decreasing the synthesis of glutathione and increasing oxidative stress .

Result of Action

The result of Erastin2’s action is the induction of ferroptosis, a form of cell death characterized by the accumulation of lethal levels of lipid peroxides . This has been shown to be particularly effective in inducing cell death in certain types of cancer cells harboring activating mutations in the RAS-RAF-MEK signaling pathway .

Action Environment

The action, efficacy, and stability of Erastin2 can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can counteract the oxidative stress induced by Erastin2 and potentially reduce its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[5-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKLHNUOGNNAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)